5-bromo-N-(2,2-di(furan-2-yl)ethyl)nicotinamide
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Overview
Description
5-bromo-N-(2,2-di(furan-2-yl)ethyl)nicotinamide: is a synthetic organic compound that features a bromine atom, a nicotinamide moiety, and two furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2,2-di(furan-2-yl)ethyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a nicotinamide derivative, followed by the introduction of the furan rings through a series of coupling reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and high throughput while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the nicotinamide moiety, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-bromo-N-(2,2-di(furan-2-yl)ethyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular processes.
Medicine: In medicine, the compound’s potential therapeutic properties are being investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,2-di(furan-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 5-bromo-N-(2-furylmethyl)nicotinamide
- 5-bromo-N-(2-thienylmethyl)nicotinamide
- 5-bromo-N-(2-pyridylmethyl)nicotinamide
Comparison: Compared to these similar compounds, 5-bromo-N-(2,2-di(furan-2-yl)ethyl)nicotinamide is unique due to the presence of two furan rings. This structural feature imparts distinct chemical and physical properties, making it more versatile for various applications. The additional furan ring can enhance the compound’s reactivity and binding affinity, providing advantages in both chemical synthesis and biological studies.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-5-bromopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-12-7-11(8-18-9-12)16(20)19-10-13(14-3-1-5-21-14)15-4-2-6-22-15/h1-9,13H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFXXWAGXNTOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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